molecular formula C23H20N4O3 B11301539 2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[1-(pyridin-2-yl)ethyl]acetamide

2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[1-(pyridin-2-yl)ethyl]acetamide

Cat. No.: B11301539
M. Wt: 400.4 g/mol
InChI Key: XRWDAQMOGYPMAV-UHFFFAOYSA-N
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Description

2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[1-(pyridin-2-yl)ethyl]acetamide is a complex organic compound that features a 1,2,4-oxadiazole ring, a phenyl group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[1-(pyridin-2-yl)ethyl]acetamide typically involves the formation of the 1,2,4-oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and minimize waste would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[1-(pyridin-2-yl)ethyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[1-(pyridin-2-yl)ethyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[1-(pyridin-2-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. For example, it may act as a selective inhibitor of human carbonic anhydrase isoforms, which are involved in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[1-(pyridin-2-yl)ethyl]acetamide apart from these similar compounds is its unique combination of the 1,2,4-oxadiazole ring with a phenyl group and a pyridine moiety

Properties

Molecular Formula

C23H20N4O3

Molecular Weight

400.4 g/mol

IUPAC Name

2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(1-pyridin-2-ylethyl)acetamide

InChI

InChI=1S/C23H20N4O3/c1-16(20-9-5-6-14-24-20)25-21(28)15-29-19-12-10-18(11-13-19)23-26-22(27-30-23)17-7-3-2-4-8-17/h2-14,16H,15H2,1H3,(H,25,28)

InChI Key

XRWDAQMOGYPMAV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=N1)NC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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